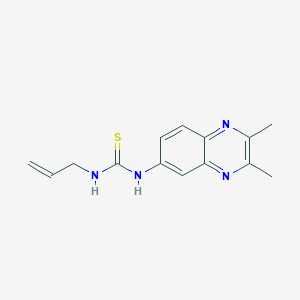

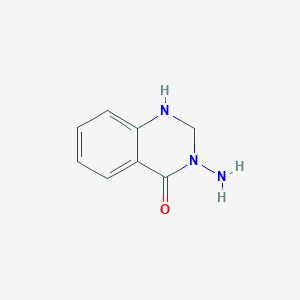

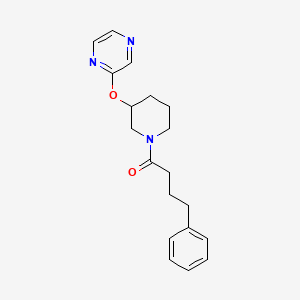

3-amino-2,3-dihydroquinazolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-2,3-dihydroquinazolin-4(1H)-one, also known as 3-AQ, is a heterocyclic compound that has been studied for its potential applications in the fields of organic synthesis and medicinal chemistry. It has been used in a variety of synthetic reactions and is a useful intermediate for the synthesis of many other compounds. 3-AQ has also been studied for its potential therapeutic applications as a drug candidate for a variety of diseases, including cancer and inflammation.

Scientific Research Applications

Efficient Synthesis Methods : A study by Abdollahi-Alibeik and Shabani (2011) described the synthesis of 2,3-dihydroquinazolin-4(1H)-ones using ZrCl4 as a catalyst. This method provides high yields and has advantages like mild reaction conditions and easy purification. Similarly, Narasimhamurthy et al. (2014) developed a one-step synthesis using gem-dibromomethylarenes, notable for its short reaction time and excellent product yield.

Eco-Friendly Approaches : The use of eco-friendly solvents and conditions is a key area of research. Almarhoon et al. (2019) described a cost-effective method using 2-methyl tetrahydrofuran (2-MeTHF) as an alternative solvent, highlighting its environmental benefits. Additionally, Azizi and Shirdel (2017) and Chen et al. (2007) focused on synthesizing 2,3-dihydroquinazolin-4(1H)-ones in aqueous media, emphasizing the use of environmentally friendly solvents and catalysts.

Novel Catalysis Research : Exploring new catalysts is another significant aspect. Niknam et al. (2011) reported the use of silica-bonded N-propylsulfamic acid in the synthesis, showcasing a simple reaction work-up and the recyclability of the catalyst. Dutta et al. (2020) demonstrated the use of Gemini basic ionic liquid as a green catalyst, emphasizing its reusability and room-temperature operation.

Green Synthesis Protocols : Studies like Xie et al. (2015) and Majid et al. (2011) have emphasized catalyst-free conditions and solvent-free synthesis, contributing to the development of more sustainable and environmentally benign methods.

properties

IUPAC Name |

3-amino-1,2-dihydroquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c9-11-5-10-7-4-2-1-3-6(7)8(11)12/h1-4,10H,5,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUTFUPSGDKKIFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NC2=CC=CC=C2C(=O)N1N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-2,3-dihydroquinazolin-4(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-bromofuran-2-carboxamide](/img/structure/B2997167.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2997168.png)

![N-(6-(N-butylsulfamoyl)benzo[d]thiazol-2-yl)-4-(dimethylamino)benzamide](/img/structure/B2997174.png)

![2-cyclohexyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2997177.png)

![3'-(3,5-dimethoxyphenyl)-1-(3-fluorobenzyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2997180.png)

![2-(2-fluorophenoxy)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2997181.png)

![2-(2,5-dimethylphenoxy)-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)propanamide](/img/structure/B2997182.png)